molecular formula C11H17Cl2N B3078235 N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1050076-04-4

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B3078235
CAS No.: 1050076-04-4
M. Wt: 234.16 g/mol
InChI Key: SADQKRXLKPENJK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a 2-chlorobenzyl group attached to a 2-methyl-1-propanamine backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Based on its structure, it may interact with various receptors or enzymes in the body, particularly those involved in neurotransmission or metabolic pathways .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the chlorobenzyl group may influence the compound’s reactivity and binding affinity .

Biochemical Pathways

The compound may be involved in various biochemical pathways, particularly those associated with its targets. For instance, if the compound targets neurotransmitter receptors, it may influence neurotransmission and related pathways . The benzylic position of the compound is activated towards free radical attack, which could lead to various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Factors such as the compound’s size, polarity, and ionization state likely influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For instance, if the compound acts as an agonist or antagonist at a particular receptor, it may modulate the receptor’s activity and influence downstream cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s reactivity and stability may be affected by the pH of its environment, while its efficacy may be influenced by the presence of other competing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)-2-methyl-1-propanamine
  • N-(2-Chlorobenzyl)-2-methyl-1-butanamine
  • N-(2-Chlorobenzyl)-2-methyl-1-pentanamine

Comparison: N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQKRXLKPENJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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